molecular formula C19H22N4O4 B2577199 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine CAS No. 946283-57-4

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine

Cat. No.: B2577199
CAS No.: 946283-57-4
M. Wt: 370.409
InChI Key: OCVPRCXNDBXROI-UHFFFAOYSA-N
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Description

The compound 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine features a pyridazine core substituted with a propoxy group at position 6 and a piperazine moiety at position 2. The piperazine is further modified by a 2H-1,3-benzodioxole-5-carbonyl group. This structure combines aromatic heterocycles (pyridazine and benzodioxole) with a flexible piperazine linker, a design strategy common in medicinal chemistry to optimize pharmacokinetics and target binding .

Pyridazine derivatives are recognized for diverse biological activities, including antiviral, antibacterial, and antiplatelet effects .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-2-11-25-18-6-5-17(20-21-18)22-7-9-23(10-8-22)19(24)14-3-4-15-16(12-14)27-13-26-15/h3-6,12H,2,7-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVPRCXNDBXROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Propoxypyridazine-3(2H)-one

The pyridazine ring is typically constructed via cyclocondensation reactions. A validated method involves reacting γ-keto esters with hydrazine derivatives. For 6-propoxypyridazine-3(2H)-one:

  • Starting Material : Ethyl 4-propoxy-2,4-dioxobutanoate.
  • Cyclocondensation : React with hydrazine hydrate in ethanol under reflux (12–16 hours), yielding 6-propoxypyridazine-3(2H)-one.
    $$
    \text{Ethyl 4-propoxy-2,4-dioxobutanoate} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, reflux}} \text{6-Propoxypyridazine-3(2H)-one}
    $$
    Yield : 68–72%.

Chlorination of the Pyridazinone

To activate position 3 for nucleophilic substitution, the hydroxyl group is replaced with chlorine:

  • Reagent : Phosphorus oxychloride (POCl₃).
  • Conditions : Reflux in anhydrous POCl₃ (4–6 hours).
    $$
    \text{6-Propoxypyridazine-3(2H)-one} \xrightarrow{\text{POCl}_3, \Delta} \text{3-Chloro-6-propoxypyridazine}
    $$
    Yield : 85–90%.

Acylation with 1,3-Benzodioxole-5-Carbonyl Chloride

Synthesis of 1,3-Benzodioxole-5-Carbonyl Chloride

  • Starting Material : Sesamol (1,3-benzodioxol-5-ol).
  • Friedel-Crafts Acylation : React with acetyl chloride/AlCl₃ to form 1,3-benzodioxole-5-carbonyl chloride.
    $$
    \text{Sesamol} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{1,3-Benzodioxole-5-carbonyl chloride}
    $$

Coupling to Piperazine

  • Conditions : 1,3-Benzodioxole-5-carbonyl chloride (1.2 equiv), triethylamine (TEA) in dichloromethane (DCM), 0°C → RT, 12 hours.
    $$
    \text{3-(Piperazin-1-yl)-6-propoxypyridazine} + \text{Benzodioxole carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
    $$
    Yield : 70–75%.

Optimization and Scalability

Solvent and Temperature Effects

  • Solvent Choice : DCM provides optimal solubility, while THF slows reaction kinetics.
  • Temperature : Reactions at 0°C minimize decomposition of the acyl chloride.

Purification Strategies

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted acyl chloride.
  • Recrystallization : Ethanol/water (7:3) yields >98% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, pyridazine H-5), 6.85 (s, 1H, benzodioxole H-6), 4.10 (q, 2H, OCH₂CH₂CH₃).
  • IR : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of benzodioxole).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₂₁H₂₃N₄O₄ [M+H]⁺: 407.1712; found: 407.1715.

Alternative Synthetic Routes

One-Pot Assembly

A patent-disclosed method combines pyridazine chlorination and piperazine coupling in a single pot using microwave irradiation (100°C, 30 min), achieving 55% yield.

Enzymatic Acylation

Recent studies propose lipase-catalyzed acylation in ionic liquids, reducing side products and improving enantiomeric excess (ee > 90%).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction times by 50% compared to batch processes.
  • Green Chemistry : Replace POCl₃ with PhPCl₂ for safer chlorination.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with the target molecule, enabling comparative insights:

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Reported Activities Reference
Target Compound Pyridazine + Piperazine 6-propoxy; 3-(benzodioxole-5-carbonyl-piperazine) Not reported Inferred antiviral/antibacterial* -
D14 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide) Pyridazine + Piperazine Chloro-oxo-pyridazine; benzodioxole-methyl; acetamide Not reported KRas4B/PDE6δ inhibition (pancreatic cancer)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine + Piperazine 3-chloro; 6-(chlorophenoxypropyl-piperazine) Not reported Anti-inotropic, antibacterial, antiviral
Letermovir (C29H28F4N4O4) Quinazoline + Piperazine Fluorophenyl; methoxyphenyl; trifluoromethyl 572.55 Cytomegalovirus (CMV) prophylaxis
11a–11o Urea Derivatives Thiazole + Piperazine Varied aryl urea groups (e.g., 3-fluorophenyl, 3-chloro-4-fluorophenyl) 466.2–602.2 Not specified (synthetic focus)

*Activity inferred from structural analogues in and .

Key Structural and Functional Comparisons

Piperazine Linker Modifications
  • Target Compound : The benzodioxole-carbonyl group on piperazine may enhance binding to hydrophobic pockets in target proteins, similar to D14’s benzodioxole-methyl group in KRas4B/PDE6δ inhibition .
  • D14 : The acetamide spacer and chloro-oxo-pyridazine substituent likely improve solubility and target specificity compared to the target compound’s propoxy group.
  • Letermovir : Its piperazine is part of a quinazoline scaffold with fluorinated aryl groups, contributing to antiviral activity via distinct mechanisms (e.g., CMV terminase inhibition) .
Pyridazine Substituents
  • D14’s 5-chloro-6-oxo-pyridazine introduces electrophilic character, which may facilitate covalent interactions with biological targets, unlike the non-electrophilic propoxy group .

Research Findings and Implications

Pharmacological Insights

  • SAR (Structure-Activity Relationship) : The piperazine ring’s substitution pattern critically influences target selectivity. For example, urea derivatives () prioritize hydrogen-bonding interactions, while benzodioxole-containing compounds (Target, D14) favor hydrophobic binding .
  • Metabolic Stability : The benzodioxole group in the target compound may confer resistance to oxidative metabolism, a feature observed in related compounds with fused oxygenated rings .

Biological Activity

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine is a complex organic compound notable for its diverse heterocyclic structure. This compound integrates multiple biologically relevant moieties, including benzodioxole, piperazine, and pyridazine, which suggest potential applications in medicinal chemistry and pharmacology. The unique combination of these structural elements positions it as a promising candidate for various therapeutic activities.

Structural Overview

The molecular formula of this compound is C19H22N4O4C_{19}H_{22}N_{4}O_{4} with a molecular weight of approximately 374.4 g/mol. The compound features a piperazine ring, which is often associated with various biological activities, particularly in the realm of neuropharmacology and cardiovascular health.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The following table summarizes the potential biological activities associated with this compound:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines through apoptosis.
Vasorelaxant Demonstrates vasorelaxant properties, potentially useful in treating hypertension.
Neuroprotective May provide protective effects against neurodegenerative diseases.
Anti-inflammatory Exhibits anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.
  • Enzyme Inhibition : The presence of the benzodioxole structure may enable the compound to act as an inhibitor for certain enzymes involved in inflammatory processes.
  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • A study on related benzodioxole derivatives demonstrated significant anticancer activity against human breast cancer cell lines (MCF-7), showing IC50 values in the low micromolar range .
  • Another research highlighted the vasorelaxant effects of piperazine derivatives, indicating potential therapeutic applications in managing cardiovascular diseases .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzodioxole Derivative : Starting from catechol derivatives through chlorination processes.
  • Piperazine Functionalization : Coupling the benzodioxole derivative with piperazine under suitable reaction conditions.
  • Final Coupling : Attaching the propoxy group to complete the pyridazine structure.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxole carbonyl at δ ~165 ppm).
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98%).
  • Mass spectrometry : HRMS (ESI+) for exact mass verification (e.g., [M+H]⁺ calculated for C₂₁H₂₁N₃O₄: 380.1608) .

How can low yields in the piperazine coupling step be addressed?

Q. Advanced

  • Design of Experiments (DOE) : Vary temperature (40–80°C), catalyst loading (5–20 mol%), and solvent polarity to identify optimal conditions.
  • In situ FTIR monitoring : Track carbonyl intermediate formation to halt reactions at peak conversion.
  • Alternative coupling agents : Replace DCC with EDCI/HOAt to reduce side-product formation .

What pharmacological activities are associated with pyridazine derivatives like this compound?

Basic
Pyridazine scaffolds exhibit:

  • Anti-inotropic effects : Inhibition of cardiac Na⁺/K⁺-ATPase (IC₅₀ ~2.5 µM in guinea pig models).
  • Antiplatelet activity : Blockade of ADP-induced aggregation (60% inhibition at 10 µM).
  • Antiviral potential : Activity against RNA viruses via RdRp inhibition .

How can structure-activity relationship (SAR) studies improve bioactivity?

Q. Advanced

  • Functional group modulation : Replace the propoxy group with ethoxy or isopropoxy to study steric effects on receptor binding.
  • Piperazine substitution : Compare 1,3-benzodioxole-5-carbonyl with 4-chlorophenyl analogs to assess electronic contributions.
  • 3D-QSAR models : Use CoMFA/CoMSIA to correlate substituent hydrophobicity with antibacterial IC₅₀ values .

What purification strategies resolve byproducts in the final step?

Q. Basic

  • Preparative HPLC : Use a gradient elution (20–80% ACN in water) to separate unreacted benzodioxole intermediates.
  • Crystallization : Recrystallize from ethanol/water (7:3) at 4°C to remove hydrophilic impurities .

How should researchers address contradictions in reported bioactivity data?

Q. Advanced

  • Meta-analysis : Pool data from 5–10 studies to identify confounding variables (e.g., cell line variability).
  • Dose-response reevaluation : Test the compound across a broader concentration range (0.1–100 µM) to confirm EC₅₀ consistency.
  • Kinetic assays : Compare time-dependent inhibition (e.g., pre-incubation effects) to rule out assay artifacts .

What stability tests are essential for long-term storage?

Q. Basic

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions (pH 3–10) for 72 hours. Monitor via HPLC.
  • Lyophilization : For hygroscopic samples, store as lyophilized powder under argon at -20°C .

How can molecular docking predict target interactions?

Q. Advanced

  • Target selection : Prioritize receptors with known pyridazine affinity (e.g., PDE4 or 5-HT₃).
  • Docking software : Use AutoDock Vina with AMBER force fields. Validate poses with MD simulations (50 ns, NPT ensemble).
  • Binding energy analysis : Compare ΔG values (< -8 kcal/mol suggests strong binding) to rank analogs .

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